molecular formula C15H19FN2O2 B12260873 N-cyclopropyl-4-[(4-fluorophenyl)methyl]morpholine-2-carboxamide

N-cyclopropyl-4-[(4-fluorophenyl)methyl]morpholine-2-carboxamide

Cat. No.: B12260873
M. Wt: 278.32 g/mol
InChI Key: YIEYWWAYHOXZLO-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(4-fluorophenyl)methyl]morpholine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a morpholine ring. These structural features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H19FN2O2

Molecular Weight

278.32 g/mol

IUPAC Name

N-cyclopropyl-4-[(4-fluorophenyl)methyl]morpholine-2-carboxamide

InChI

InChI=1S/C15H19FN2O2/c16-12-3-1-11(2-4-12)9-18-7-8-20-14(10-18)15(19)17-13-5-6-13/h1-4,13-14H,5-10H2,(H,17,19)

InChI Key

YIEYWWAYHOXZLO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(4-fluorophenyl)methyl]morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes.

    Introduction of the fluorophenyl group: This step often involves a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated precursor.

    Construction of the morpholine ring: This can be accomplished through a nucleophilic substitution reaction, where an amine reacts with an epoxide or a halohydrin to form the morpholine ring.

    Formation of the carboxamide group: This final step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(4-fluorophenyl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-4-[(4-fluorophenyl)methyl]morpholine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(4-fluorophenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-cyclopropyl-4-[(4-fluorophenyl)methyl]morpholine-2-carboxamide can be compared with other similar compounds, such as:

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound shares the cyclopropyl and morpholine groups but has a different core structure.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a fluorophenyl group but has a thiazole ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not found in other similar compounds.

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